molecular formula C6H8N2O B1285702 3-Cyclopropylisoxazol-5-amine CAS No. 21080-91-1

3-Cyclopropylisoxazol-5-amine

Cat. No. B1285702
CAS RN: 21080-91-1
M. Wt: 124.14 g/mol
InChI Key: HAFQCGUIQVGCKG-UHFFFAOYSA-N
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Description

3-Cyclopropylisoxazol-5-amine (CPA) is a cyclic amine that has been studied extensively as a potential therapeutic agent due to its unique chemical and biological properties. This compound has been studied for its ability to modulate various biological pathways and has been shown to possess anti-inflammatory, anti-cancer, and anticancer properties. CPA has also been studied for its potential to interact with various proteins and enzymes in the body, and its ability to modulate physiological processes.

Scientific Research Applications

Catalytic Cycloaddition Reactions

Research has demonstrated the utility of catalytic cycloaddition reactions involving isoxazol-5-amines, such as the AgNTf2-catalyzed formal [3 + 2] cycloaddition with ynamides. This method provides efficient access to functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives, highlighting the potential of isoxazol-5-amines in synthesizing complex structures with high yields under simple reaction conditions (Cao et al., 2019).

Neuroprotective and Antiproliferative Properties

Isoxazol-5-amines derivatives have been studied for their neuroprotective and antiproliferative properties. Novel 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles were synthesized and evaluated, revealing selectivity towards cancer cells in vitro. This research opens pathways for isoxazol-5-amines in the development of new antitumor leads (Proshin et al., 2019).

One-Pot Heteroannulation

The one-pot three-component synthesis of 3-aminoisoxazoles from β-oxo dithioesters, amines, and hydroxylamine is another notable application. This regioselective synthesis method underscores the versatility of isoxazol-5-amines in creating synthetically challenging structures efficiently (Samai et al., 2013).

Electrosynthesis and Dual Reactivity

The electrochemical synthesis involving isoxazol-5-amines, such as the cathodic reduction of 5-cyclopropylisoxazole to generate reactive anions, demonstrates the compound's dual reactivity. This method facilitates the synthesis of novel isoxazole derivatives, showcasing the potential for developing unique chemical structures through electrochemical reactions (Petrosyan et al., 2007).

Synthetic Versatility

The synthesis of functionalized isoxazoles via the addition-elimination of amines on bromoisoxazolines illustrates the synthetic versatility of isoxazol-5-amines. This approach enables the preparation of diverse isoxazole structures, further extending the applicability of isoxazol-5-amines in synthetic chemistry (Girardin et al., 2009).

Safety and Hazards

The safety data sheet for 3-Cyclopropylisoxazol-5-amine should be consulted for detailed information on its safety and hazards .

properties

IUPAC Name

3-cyclopropyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFQCGUIQVGCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585451
Record name 3-Cyclopropyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21080-91-1
Record name 3-Cyclopropyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-1,2-oxazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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